molecular formula C10H17ClN2O B6214580 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride CAS No. 2731007-85-3

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride

Cat. No.: B6214580
CAS No.: 2731007-85-3
M. Wt: 216.71 g/mol
InChI Key: VTIWXXBXDQLZAH-UHFFFAOYSA-N
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Description

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride is a pyridine-derived compound featuring a tert-butoxy group at the 2-position of the pyridine ring and an aminomethyl group at the 4-position. The tert-butoxy group confers steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or modulate receptor binding affinity compared to smaller substituents.

Properties

CAS No.

2731007-85-3

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-10(2,3)13-9-6-8(7-11)4-5-12-9;/h4-6H,7,11H2,1-3H3;1H

InChI Key

VTIWXXBXDQLZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride typically involves the reaction of 2-(tert-butoxy)pyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (–NH2) in the compound acts as a nucleophile, enabling reactions with electrophilic reagents. For example:

  • Alkylation : Reaction with alkylating agents (e.g., alkyl halides) under basic conditions can yield N-alkylated derivatives.

  • Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) forms N-acetylated products.

Reaction Conditions :

  • Solvents: Dichloromethane (CH2Cl2), ethyl acetate (EtOAc), or toluene .

  • Temperatures: Typically 0°C to 40°C .

Hydrolysis of the tert-Butoxy Group

The tert-butoxy group (–O-t-Bu) undergoes hydrolysis under acidic or basic conditions to form a hydroxyl-substituted pyridine derivative.

Reaction Mechanism :

  • Acidic Hydrolysis : Protonation of the oxygen atom weakens the O–C bond, leading to cleavage.

  • Basic Hydrolysis : Deprotonation of the oxygen atom facilitates nucleophilic attack by water.

Product : 1-[2-Hydroxypyridin-4-yl]methanamine hydrochloride.

Reaction Conditions :

  • Acid: HCl in methanol (MeOH) .

  • Base: Sodium hydroxide (NaOH) in aqueous solutions.

Electrophilic Aromatic Substitution

The pyridine ring can participate in electrophilic aromatic substitution reactions, though its basicity may deactivate the ring. Potential reactions include:

  • Nitration : Introduction of a nitro group (-NO2) under strongly acidic conditions.

  • Sulfonation : Formation of a sulfonic acid derivative (-SO3H).

Limitations :

  • The pyridine nitrogen may compete for reaction sites due to its lone pair of electrons.

Reaction Comparison Table

Reaction Type Key Condition Product Relevance
Nucleophilic SubstitutionBasic conditions (e.g., NaOH)N-alkylated/N-acetylated derivativesFunctional group modification
Hydrolysis (tert-Butoxy)Acidic (HCl/MeOH) or Basic (NaOH)1-[2-Hydroxypyridin-4-yl]methanamine HClBioavailability enhancement
Electrophilic SubstitutionStrong acid (e.g., HNO3)Nitro/sulfonic acid derivativesModulation of electronic properties

Research Findings

  • Structural Influence : The tert-butoxy group stabilizes intermediates during synthesis and may influence reaction pathways.

  • Solvent Effects : Polar aprotic solvents (e.g., CH2Cl2) are preferred for maintaining reaction selectivity .

  • Analytical Validation : Techniques like HPLC and NMR are critical for confirming reaction outcomes and purity.

Scientific Research Applications

Structural Information

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • SMILES : CC(C)(C)OC1=NC=CC(=C1)CN
  • InChIKey : OBPXOACDVLEDDQ-UHFFFAOYSA-N

Medicinal Chemistry

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride has shown promise in the development of novel therapeutic agents. Its structure suggests potential activity as a ligand for various biological targets, including receptors involved in neurological and psychiatric disorders.

  • Neuropharmacology : The compound's pyridine ring may interact with neurotransmitter systems, making it a candidate for studies focused on anxiety and depression treatments.

Anticancer Research

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of the tert-butoxy group may enhance solubility and bioavailability, critical factors for drug efficacy.

  • Mechanism of Action : Investigations into its ability to inhibit tumor growth and induce apoptosis in cancer cell lines are warranted.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, leading to the creation of new chemical entities with potential biological activities.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have been extensively studied:

Study ReferenceFindings
Investigated the neuropharmacological effects of pyridine derivatives, highlighting their potential as antidepressants.
Explored synthetic pathways for similar amine compounds, demonstrating their utility in drug development.

Mechanism of Action

The mechanism of action of 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Weight (g/mol) Substituent (Pyridine Position) Salt Form Key Features/Applications Reference
1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride Not explicitly stated* 2-tert-butoxy Hydrochloride High lipophilicity due to tert-butoxy group; potential CNS activity
1-[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine hydrochloride 280.7 2-(4-ethoxyphenoxy) Hydrochloride Ethoxyphenoxy group increases aromaticity; discontinued commercial availability
1-[2-(difluoromethoxy)pyridin-4-yl]methanamine dihydrochloride 209.27 2-difluoromethoxy Dihydrochloride Electron-withdrawing difluoromethoxy group; likely improved metabolic stability
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride ~216.29 (estimated) 2-trifluoromethyl Hydrochloride Strong electron-withdrawing CF3 group; high similarity score (0.90) to target compound
1-(3,5-dimethoxypyridin-4-yl)methanamine dihydrochloride 243.74 3,5-dimethoxy Dihydrochloride Dual methoxy groups enhance solubility; used in intermediate synthesis

*Note: Molecular weight of the target compound can be inferred as ~243–280 g/mol based on analogs.

Key Findings:

Trifluoromethyl (CF3): Increases metabolic stability and electron-withdrawing effects, common in kinase inhibitors . Difluoromethoxy (OCF2H): Balances lipophilicity and polarity, often used to optimize pharmacokinetics .

Salt Form :

  • Hydrochloride salts (e.g., target compound) are standard for improving solubility and crystallinity. Dihydrochloride salts (e.g., EN300-33244676) may offer higher aqueous solubility but require adjusted formulation .

Biological Activity

The compound 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butoxy group and a methanamine moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in enzymatic pathways.

Table 1: Chemical Structure

ComponentStructure
PyridinePyridine
tert-Butoxy grouptert-Butoxy
MethanamineMethanamine

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to this compound can inhibit various enzymes, such as histone acetyltransferases (HATs). For example, a study demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting enzyme activity related to cancer progression and other diseases .

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds with similar structures can induce cell death in various cancer cell lines. For instance, the introduction of substituents on the pyridine ring significantly affects the cytotoxic profile. A notable study reported that specific derivatives led to robust cytoplasmic vacuolization and cell death at concentrations as low as 0.1 μM .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyridine ring and alkyl substituents can greatly influence the biological activity of these compounds. For instance, the presence of electron-donating groups on the pyridine ring was associated with increased inhibitory activity against certain cancer cell lines, while electron-withdrawing groups rendered compounds inactive .

Table 2: Summary of Biological Activity Findings

CompoundIC50 (μM)Mechanism of ActionTargeted Cell Lines
This compound8.6HAT inhibitionVarious cancer cells
Compound A0.1Induces methuosisGBM cells
Compound B0.5Disruption of microtubule polymerizationMCF-7, MDA-MB-231

Case Study 1: Anticancer Activity

In a study focused on indolyl-pyridinyl-propenones, researchers found that modifications similar to those present in this compound resulted in significant anticancer effects. These compounds showed enhanced cytotoxicity against glioblastoma multiforme (GBM) cells, suggesting a potential pathway for therapeutic application .

Case Study 2: Antimycobacterial Activity

Another investigation explored the antimycobacterial properties of related compounds, revealing that certain pyridine derivatives could effectively inhibit Mycobacterium tuberculosis growth. This suggests that this compound may also possess similar properties, warranting further exploration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxy group to the pyridine ring, followed by methanamine functionalization and subsequent hydrochlorination. Key challenges include managing steric hindrance from the tert-butoxy group and ensuring regioselectivity during pyridine substitution. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions. Purification often employs recrystallization or column chromatography, with monitoring via TLC or HPLC .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : Identify tert-butoxy protons (δ ~1.2 ppm for C(CH₃)₃) and pyridinium protons (aromatic region δ 7.0–8.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (M+ = 180.126 Da for the free base; add HCl for hydrochloride mass).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What stability protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store in a desiccator at –20°C to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months per ICH Q1A guidelines) to assess thermal and photolytic decomposition. Monitor via HPLC for degradation products, such as tert-butanol or pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities (e.g., unreacted intermediates).
  • Assay Optimization : Standardize bioassay conditions (e.g., pH, solvent concentration) to minimize variability.
  • Dose-Response Studies : Perform EC₅₀/IC₅₀ comparisons across studies to identify outliers.
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyridine-based amines) to contextualize results .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize derivatives with variations in the tert-butoxy group (e.g., isopropyloxy), pyridine substitution patterns, or amine alkylation.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins.
  • Biological Assays : Compare inhibitory activity across derivatives in enzyme- or cell-based assays. Prioritize modifications that enhance solubility (e.g., PEGylation) without compromising target engagement .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps.
  • Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and reaction time.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What computational tools are suitable for predicting degradation pathways or metabolite profiles?

  • Methodological Answer :

  • Degradation Prediction : Use software like ADMET Predictor or Zeneth to simulate hydrolysis, oxidation, or photolysis pathways.
  • Metabolite Identification : Employ in silico tools (e.g., GLORYx) to predict Phase I/II metabolites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
  • Quantum Mechanics : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., tert-butoxy C–O bond) .

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